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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of 2H-azirine derivatives via an iron(II) chloride (FeCl₂)-catalyzed isomerization of 5-

chloroisoxazoles. This method offers a rapid and efficient route to highly reactive 2H-azirine-2-

carbonyl chlorides, which can be trapped in situ with a variety of nucleophiles to generate a

diverse library of azirine-containing compounds.[1][2]

Introduction
2H-Azirines are valuable synthetic intermediates due to their high ring strain, which enables a

variety of ring-opening and ring-expansion reactions. Derivatives of 2H-azirine-2-carboxylic

acid, in particular, are precursors to a range of nitrogen-containing heterocycles and have

shown potential as bioactive molecules.[1][3] The FeCl₂-catalyzed isomerization of readily

available 5-chloroisoxazoles provides a convenient, room-temperature method for accessing

these important building blocks. The resulting 2H-azirine-2-carbonyl chlorides are typically used

immediately in subsequent reactions.[1][4]

Reaction Principle and Mechanism
The core of this synthetic strategy is the Lewis acid-catalyzed rearrangement of a 5-

chloroisoxazole to a 2H-azirine-2-carbonyl chloride. Anhydrous FeCl₂ acts as the catalyst for

this isomerization. The generated azirine is a highly reactive acyl chloride and is not typically
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isolated. Instead, it is reacted in situ with nucleophiles such as amines, alcohols, or thiols to

yield stable 2H-azirine-2-carboxamides, esters, or thioesters, respectively.[1]

Starting Materials

Catalyst

Reactive Intermediate

Nucleophile

Final Product

5-Chloroisoxazole R-C=N-O-C(Cl)=CH-C=O

2H-Azirine-2-carbonyl chloride R-C-N=C(COCl)-CH₂

 Isomerization

FeCl₂

 Catalyzes

2H-Azirine Derivative R-C-N=C(CONu)-CH₂

Nu-H
(Amine, Alcohol, Thiol)

 In situ trapping

Click to download full resolution via product page

Caption: FeCl₂-catalyzed isomerization and subsequent nucleophilic trapping.

Quantitative Data
The following tables summarize the yields of 2H-azirine derivatives prepared via the FeCl₂-

catalyzed isomerization of various 3-substituted-5-chloroisoxazoles and subsequent in situ

reaction with different nucleophiles.

Table 1: Synthesis of 2H-Azirine-2-carboxamides[3]
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Entry
3-Substituent
(R)

Amine
(Nucleophile)

Product Yield (%)

1 Phenyl tert-Butylamine

N-(tert-Butyl)-3-

phenyl-2H-

azirine-2-

carboxamide

91

2 4-Tolyl tert-Butylamine

N-(tert-Butyl)-3-

(4-tolyl)-2H-

azirine-2-

carboxamide

85

3 4-Methoxyphenyl tert-Butylamine

N-(tert-Butyl)-3-

(4-

methoxyphenyl)-

2H-azirine-2-

carboxamide

88

4 4-Chlorophenyl tert-Butylamine

N-(tert-Butyl)-3-

(4-

chlorophenyl)-2H

-azirine-2-

carboxamide

87

5 4-Bromophenyl tert-Butylamine

N-(tert-Butyl)-3-

(4-

bromophenyl)-2H

-azirine-2-

carboxamide

82

6 2-Thienyl tert-Butylamine

N-(tert-Butyl)-3-

(2-thienyl)-2H-

azirine-2-

carboxamide

75

7 Methyl tert-Butylamine

N-(tert-Butyl)-3-

methyl-2H-

azirine-2-

carboxamide

60
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8 Phenyl Morpholine

4-((3-Phenyl-2H-

azirine-2-

yl)carbonyl)morp

holine

84

9 Phenyl Benzylamine

N-Benzyl-3-

phenyl-2H-

azirine-2-

carboxamide

78

Table 2: Synthesis of 2H-Azirine-2-carboxylates and -carbothioates[1]

Entry
3-Substituent
(R)

Nucleophile Product Yield (%)

1 Phenyl Phenol

Phenyl 3-phenyl-

2H-azirine-2-

carboxylate

75

2 Phenyl 4-Nitrophenol

4-Nitrophenyl 3-

phenyl-2H-

azirine-2-

carboxylate

80

3 Phenyl Thiophenol

S-Phenyl 3-

phenyl-2H-

azirine-2-

carbothioate

81

4 Phenyl
Cyclopentanethio

l

S-Cyclopentyl 3-

phenyl-2H-

azirine-2-

carbothioate

73

Experimental Protocols
General Experimental Workflow
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The overall process involves three main stages: synthesis of the 5-chloroisoxazole starting

material, FeCl₂-catalyzed isomerization to the 2H-azirine-2-carbonyl chloride, and the in situ

trapping with a nucleophile.
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Stage 1: Starting Material Synthesis

Stage 2: Isomerization

Stage 3: In Situ Trapping

Isoxazol-5(4H)-one

POCl₃, Triethylamine

Stir at 75°C, 12h

Pour on ice, Extract with EtOAc

Column Chromatography

5-Chloroisoxazole

Anhydrous FeCl₂

Dry Acetonitrile

Stir at RT, 2h under Argon

2H-Azirine-2-carbonyl chloride (in solution)

Amine/Alcohol/Thiol

2-Methylpyridine

Anhydrous Toluene

Add to Intermediate Solution

Filtration/Extraction

Column Chromatography

Final 2H-Azirine Derivative

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2H-azirine derivatives.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b11924281?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11924281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol for the Synthesis of 5-Chloroisoxazoles
This protocol is a general procedure for the preparation of the 5-chloroisoxazole starting

materials.[3]

Materials:

Isoxazol-5(4H)-one (3 mmol)

Phosphorus(V) oxychloride (POCl₃) (4 mL)

Triethylamine (2.5 mmol, 0.35 mL)

Ethyl acetate (EtOAc)

Petroleum ether

Brine

Sodium sulfate (Na₂SO₄)

Ice

Procedure:

Suspend the isoxazol-5(4H)-one (3 mmol) in POCl₃ (4 mL) in a round-bottom flask.

Cool the stirring suspension to 0°C in an ice bath.

Add triethylamine (2.5 mmol) dropwise to the suspension.

Heat the mixture at 75°C and stir for 12 hours.

After cooling to room temperature, carefully pour the reaction mixture into ice (approx. 300

g).

Extract the aqueous mixture with EtOAc (3 x 30 mL).

Combine the organic layers, wash with brine, and dry over Na₂SO₄.
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Evaporate the solvent under reduced pressure.

Purify the crude product by column chromatography (petroleum ether–EtOAc, 10:1) to obtain

the desired 5-chloroisoxazole.

Protocol for FeCl₂-Catalyzed Isomerization and In Situ
Synthesis of 2H-Azirine-2-carboxamides
This protocol describes the core isomerization reaction followed by trapping with an amine

nucleophile.[1][3]

Materials:

5-Chloroisoxazole (2 mmol)

Anhydrous FeCl₂ (0.4 mmol, 51 mg)

Dry acetonitrile (4 mL)

Dry diethyl ether (100 mL)

Anhydrous toluene (4 mL)

2-Methylpyridine (2 mmol, 186 mg)

Amine (2 mmol)

Celite

Argon atmosphere

Procedure:

To a solution of the 5-chloroisoxazole (2 mmol) in dry acetonitrile (4 mL) under an argon

atmosphere, add anhydrous FeCl₂ (0.4 mmol).

Stir the mixture at room temperature for 2 hours. Monitor the consumption of the starting

material by TLC.
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Once the reaction is complete, evaporate the solvent under reduced pressure.

Dilute the residue with dry diethyl ether (100 mL).

Filter the mixture through a pad of Celite to remove the precipitated iron salts.

Evaporate the ether under reduced pressure to yield the crude 2H-azirine-2-carbonyl

chloride.

Immediately dissolve the crude product in anhydrous toluene (4 mL).

To this solution, add 2-methylpyridine (2 mmol) followed by the desired amine (2 mmol).

Stir the reaction mixture at room temperature and monitor by TLC.

Upon completion, purify the product by an appropriate method (e.g., filtration, extraction,

and/or column chromatography).

Logical Relationships of Reaction Components
The success of this synthetic method relies on the interplay between the substrate, catalyst,

and the trapping agent.
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5-Chloroisoxazole
(Starting Material)

2H-Azirine-2-carbonyl chloride
(Reactive Electrophile)

Isomerizes in the presence of

Anhydrous FeCl₂
(Lewis Acid)
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Stable 2H-Azirine Derivative

Reacts with

Trapping Agent
(Amine, Alcohol, etc.)

Forms

Anhydrous Acetonitrile
(Polar Aprotic)
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Caption: Key components and their roles in the synthesis.

Safety and Handling
5-Chloroisoxazoles: These compounds can be irritants. Handle with appropriate personal

protective equipment (PPE), including gloves and safety glasses.

Anhydrous FeCl₂: Iron(II) chloride is moisture-sensitive. Handle under an inert atmosphere

(e.g., argon or nitrogen).

POCl₃: Phosphorus oxychloride is highly corrosive and reacts violently with water. Use in a

well-ventilated fume hood with appropriate PPE.
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2H-Azirine-2-carbonyl chlorides: These are reactive intermediates and should be handled in

solution and used immediately after their formation. They are lachrymatory and should be

handled with care in a fume hood.

Solvents: Use dry solvents, as moisture can deactivate the catalyst and react with the

intermediate. Diethyl ether is highly flammable.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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